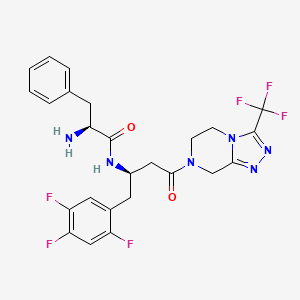

Sitagliptin fenilalanil

Description

Structure

3D Structure

Properties

CAS No. |

1339955-03-1 |

|---|---|

Molecular Formula |

C25H24F6N6O2 |

Molecular Weight |

554.5 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C25H24F6N6O2/c26-17-12-19(28)18(27)10-15(17)9-16(33-23(39)20(32)8-14-4-2-1-3-5-14)11-22(38)36-6-7-37-21(13-36)34-35-24(37)25(29,30)31/h1-5,10,12,16,20H,6-9,11,13,32H2,(H,33,39)/t16-,20+/m1/s1 |

InChI Key |

FFZDVHCAHYOEPA-UZLBHIALSA-N |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)[C@H](CC4=CC=CC=C4)N |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)C(CC4=CC=CC=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

Role of D-(2,4,5-trifluorophenyl)alanine in Sitagliptin synthesis

An In-depth Technical Guide on the Role of D-(2,4,5-trifluorophenyl)alanine in Sitagliptin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Its synthesis has evolved significantly, reflecting broader trends in pharmaceutical manufacturing towards efficiency, stereoselectivity, and green chemistry. A key intermediate in early synthetic strategies was D-(2,4,5-trifluorophenyl)alanine, a non-proteinogenic amino acid. This technical guide provides an in-depth examination of the role of this intermediate, detailing its synthesis and subsequent conversion to Sitagliptin. Furthermore, it contrasts this classical approach with modern biocatalytic methods that have largely superseded it in industrial-scale manufacturing, offering a comprehensive overview for drug development professionals.

Mechanism of Action: DPP-4 Inhibition

Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells. This dual action leads to improved glycemic control.[3][4]

The Classical Synthetic Route via D-(2,4,5-trifluorophenyl)alanine

The original medicinal chemistry route to Sitagliptin developed by Merck utilized D-(2,4,5-trifluorophenyl)alanine as a key chiral building block.[5] This strategy involved two main stages: the stereoselective synthesis of the D-amino acid, followed by its homologation and coupling with the triazolopiperazine moiety.

Synthesis of the Key Intermediate: D-(2,4,5-trifluorophenyl)alanine

The primary challenge in this route is the efficient, stereoselective synthesis of D-(2,4,5-trifluorophenyl)alanine. Chemo-enzymatic methods have been developed, starting from 2,4,5-trifluorobenzaldehyde, to produce the intermediate α-keto acid, which is then converted to the desired D-amino acid.[5]

Experimental Protocol: Chemo-enzymatic Synthesis of D-(2,4,5-trifluorophenyl)alanine [5]

-

Ketoacid Synthesis (Erlenmeyer-Plöchl): The intermediate ketoacid is prepared from 2,4,5-trifluorobenzaldehyde via the Erlenmeyer-Plöchl synthesis involving N-acetylglycine and acetic anhydride, followed by hydrolysis. The final ketoacid product is isolated in approximately 69% yield after recrystallization.[5]

-

Biocatalytic Reductive Amination: The conversion of the ketoacid to D-(2,4,5-trifluorophenyl)alanine is performed using a whole-cell biocatalyst system. Two primary enzymatic methods have been reported:

-

Using D-amino acid dehydrogenase (DAADH): A preparative scale reaction with 50 mM of the ketoacid substrate yields D-(2,4,5-trifluorophenyl)alanine.

-

Using D-amino acid transaminase (DAAT): A preparative scale reaction with 25 mM of the ketoacid substrate is performed. Excess D-aspartate (amino donor) is removed post-reaction using E. coli whole-cells producing bovine D-amino acid oxidase.

-

-

Purification: The final product, D-(2,4,5-trifluorophenyl)alanine, is purified using ion-exchange chromatography.

| Route | Substrate Conc. (mM) | Isolated Yield (%) | Enantiomeric Excess (ee) |

| DAADH/GDH System | 50 | 81% | >99% |

| DAAT System | 25 | 75% | >99% |

| Table 1. Comparison of biocatalytic routes for D-(2,4,5-trifluorophenyl)alanine synthesis. Data sourced from Parmeggiani et al.[5] |

Conversion to Sitagliptin

The conversion of D-(2,4,5-trifluorophenyl)alanine to Sitagliptin is achieved through Arndt-Eistert homologation to form the corresponding β-amino acid, followed by amide coupling with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][6][7]triazolo[4,3-a]pyrazine hydrochloride.[5][8]

Modern Biocatalytic Synthesis of Sitagliptin

While the classical route demonstrates the foundational importance of the D-phenylalanine intermediate, industrial manufacturing has shifted to more efficient and "greener" processes. The second-generation process developed by Merck and Codexis utilizes an engineered R-selective transaminase (ATA-117) to directly synthesize the chiral amine core of Sitagliptin from a prochiral ketone.[1][9] This biocatalytic approach won the Presidential Green Chemistry Challenge Award.[7]

This process offers significant advantages:

-

High Efficiency: It is a three-step, one-pot synthesis.[1]

-

Superior Stereoselectivity: The engineered enzyme provides the product with >99.9% ee.[7]

-

Environmental Benefits: It eliminates the need for heavy metal catalysts (like Rhodium, used in other asymmetric syntheses) and operates in an aqueous medium, significantly reducing waste.[2][4][10]

Experimental Protocol: Enzymatic Synthesis of Sitagliptin

-

Reaction Setup: The reaction is typically performed in a buffered aqueous solution (e.g., potassium phosphate buffer) at a controlled pH and temperature (e.g., 40-45°C).

-

Reagents: Pro-sitagliptin ketone is used as the substrate. Isopropylamine serves as the amine donor. The engineered transaminase enzyme (e.g., ATA-117, often containing pyridoxal-5'-phosphate (PLP) as a cofactor) is added to catalyze the reaction.

-

Reaction Progression: The transaminase converts the ketone to the (R)-amine (Sitagliptin base). The acetone by-product is continuously removed to drive the reaction equilibrium towards the product.

-

Workup and Isolation: After the reaction reaches completion, the enzyme is removed. The Sitagliptin base is extracted using an organic solvent (e.g., methyl tert-butyl ether).

-

Salt Formation: The extracted Sitagliptin base is then treated with phosphoric acid in a suitable solvent mixture (e.g., isopropanol/water) to crystallize the final product as Sitagliptin phosphate monohydrate.

| Parameter | Rhodium-Catalyzed Hydrogenation | Transaminase-Catalyzed Process |

| Key Step | Asymmetric hydrogenation of an enamine | Asymmetric amination of a prochiral ketone |

| Catalyst | Rhodium-based chiral catalyst | Engineered transaminase enzyme |

| Pressure | High pressure (e.g., 250 psi) | Atmospheric pressure |

| Solvent | Organic solvents (e.g., Methanol) | Primarily aqueous |

| Yield Increase | - | 10-13% increase |

| Waste Reduction | - | 19% reduction |

| Productivity | - | 56% increase |

| Table 2. Comparison of the rhodium-catalyzed process with the modern transaminase process. Data sourced from Savile et al.[4][9][11] |

Conclusion

D-(2,4,5-trifluorophenyl)alanine was a cornerstone intermediate in the initial discovery and development of Sitagliptin, providing the essential chiral framework through a multi-step chemical synthesis. While this classical route has been pivotal, the evolution of Sitagliptin manufacturing showcases a paradigm shift in industrial organic synthesis. The development of highly engineered transaminases has enabled a more direct, efficient, and environmentally sustainable process. For researchers and drug development professionals, the history of Sitagliptin synthesis serves as a compelling case study in the power of biocatalysis to optimize pharmaceutical production, delivering significant improvements in yield, purity, and environmental impact over traditional chemical methods.

References

- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Biocatalytic retrosynthesis of Sitagliptin from phenylalanine derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biocatalytic retrosynthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The focus is on enzymatic pathways originating from phenylalanine derivatives, offering a greener and more efficient alternative to traditional chemical synthesis. This document provides a comprehensive overview of the key biocatalytic steps, quantitative data from various approaches, detailed experimental protocols, and visual representations of the synthetic pathways and workflows.

Introduction to Biocatalytic Synthesis of Sitagliptin

The conventional chemical synthesis of Sitagliptin has historically involved challenges such as the use of heavy metal catalysts (e.g., rhodium), high-pressure hydrogenation, and the generation of significant chemical waste.[1][2] Biocatalysis has emerged as a powerful alternative, leveraging the high selectivity and efficiency of enzymes to produce chiral amines like Sitagliptin under milder and more environmentally friendly conditions.[2] The core of the biocatalytic approach to Sitagliptin is the stereoselective synthesis of its key chiral intermediate, a β-amino acid derivative, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, or the direct amination of a prochiral ketone precursor.[3][4]

The integration of biocatalytic steps in the retrosynthetic analysis of Sitagliptin offers several advantages, including a reduced environmental footprint, safer reaction conditions, and access to transformations that are difficult to achieve with conventional chemistry.[1][5][6] Engineered transaminases, in particular, have been instrumental in developing highly efficient and selective processes for large-scale manufacturing.[4]

Retrosynthetic Pathways and Key Biocatalytic Transformations

The biocatalytic synthesis of Sitagliptin from phenylalanine-related precursors can be approached through several chemo-enzymatic routes.[5][6] The central strategy involves the enzymatic formation of the crucial chiral amine. Below are key biocatalytic transformations that have been successfully employed.

Asymmetric Synthesis using Transaminases

The most prominent biocatalytic method for Sitagliptin synthesis involves the asymmetric amination of a prochiral ketone precursor using an (R)-selective ω-transaminase (ω-TA).[3][4] This reaction directly establishes the desired stereocenter with high enantioselectivity.

dot

Caption: Asymmetric synthesis of Sitagliptin via transamination.

Multi-Enzyme Cascade for Intermediate Synthesis

An alternative strategy involves a multi-enzyme cascade to produce the β-amino acid intermediate from a β-keto ester.[7][8] This approach can utilize cheaper starting materials and recycle the amino donor, making the process more economical and sustainable.

dot

Caption: Multi-enzyme cascade for Sitagliptin intermediate synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various biocatalytic approaches for the synthesis of Sitagliptin and its key intermediates.

Table 1: Performance of Different Biocatalytic Routes

| Biocatalytic Step | Enzyme(s) | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Transamination | Engineered (R)-selective Transaminase (from Arthrobacter sp.) | Pro-Sitagliptin Ketone | Sitagliptin | 92 | >99 | [2][7] |

| Reductive Amination | D-amino acid dehydrogenase (DAADH) / Glucose dehydrogenase (GDH) | 2,4,5-trifluorophenyl-α-ketoacid | D-(2,4,5-trifluorophenyl)alanine | 81 | >99 | [5] |

| Transamination | D-amino acid transaminase (DAAT) | 2,4,5-trifluorophenyl-α-ketoacid | D-(2,4,5-trifluorophenyl)alanine | 75 | >99 | [5] |

| Multi-enzyme Cascade | Transaminase (TARO), Esterase, AHR, FDH | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate | Sitagliptin Intermediate | 61 (isolated) | Not specified | [7][9] |

| Immobilized Transaminase | EMIN041@EMC7032 | Pro-Sitagliptin Ketone | Sitagliptin | >99 (conversion) | >99 | [10] |

| Multi-enzyme Cascade | Esterase (Pseudomonas stutzeri), Fused Transaminases | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate | Sitagliptin Intermediate | 98 (conversion) | Not specified | [8] |

Table 2: Optimized Reaction Conditions for Biocatalytic Steps

| Enzyme System | Substrate Concentration | pH | Temperature (°C) | Co-solvent | Key Findings | Reference |

| Engineered Transaminase | 200 g/L Pro-Sitagliptin Ketone | Not specified | 40 | 50% DMSO | High productivity and elimination of heavy metals. | [2] |

| DAADH/GDH | 50 mM Ketoacid | Not specified | Not specified | Not specified | High yield and enantioselectivity. | [5] |

| DAAT | 25 mM Ketoacid | Not specified | Not specified | Not specified | Excess aspartate removed with DDO. | [5] |

| Immobilized Transaminase | 20 mg/mL Pro-Sitagliptin Ketone | 9.0 (Triethanolamine buffer) | 40 | DMSO | Enzyme could be recycled for five consecutive runs without loss of activity. | [10] |

| ω-Transaminase (ω-TAIC) | 100 mM β-keto ester | 7.0 | Not specified | Not specified | Lowering pH circumvents product inhibition. | [3] |

| Multi-enzyme Cascade (TARO, Esterase) | 10-100 mM β-keto ester | Not specified | Not specified | Not specified | Whole-cell system with promoter engineering for controlled expression. | [7][9] |

Detailed Experimental Protocols

The following are representative protocols for key biocatalytic transformations in the synthesis of Sitagliptin, synthesized from the available literature.

Protocol for Asymmetric Transamination of Pro-Sitagliptin Ketone

This protocol is based on the use of an engineered (R)-selective transaminase.

Materials:

-

Pro-Sitagliptin Ketone

-

Engineered (R)-selective ω-transaminase (e.g., from Arthrobacter sp., commercially available or produced in-house)

-

Isopropylamine (amino donor)

-

Pyridoxal-5'-phosphate (PLP)

-

Dimethyl sulfoxide (DMSO)

-

Buffer solution (e.g., Triethanolamine buffer, 100 mM, pH 9.0)

-

Reaction vessel with temperature and pH control

Procedure:

-

Prepare a solution of isopropylamine (e.g., 5 M) and PLP (e.g., 1 mM) in water and adjust the pH to 9.0.

-

In a temperature-controlled reaction vessel, dissolve the lyophilized transaminase enzyme in the buffer solution.

-

Add the isopropylamine and PLP solution to the enzyme mixture. Pre-incubate the mixture at 40°C for 5-10 minutes with stirring.

-

Dissolve the pro-Sitagliptin ketone in DMSO to create a stock solution (e.g., 20 mg/mL).

-

Add the substrate stock solution to the enzyme mixture to initiate the reaction. The final DMSO concentration should be optimized (e.g., up to 50% v/v).

-

Maintain the reaction at 40°C with constant stirring. Monitor the progress of the reaction by taking samples at regular intervals.

-

Quench the reaction samples with a suitable solvent (e.g., acetonitrile) and analyze by HPLC to determine conversion and enantiomeric excess.

-

Upon completion, the product can be extracted and purified using standard techniques.

Protocol for Multi-Enzyme Cascade Synthesis of Sitagliptin Intermediate

This protocol describes a one-pot synthesis using a whole-cell biocatalyst co-expressing an esterase and a transaminase.

Materials:

-

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate (β-keto ester substrate)

-

Recombinant E. coli whole cells co-expressing esterase and transaminase

-

Benzylamine (amino donor)

-

PLP

-

Buffer solution (e.g., phosphate buffer)

-

Glucose (for cofactor regeneration if needed)

-

Reaction vessel

Procedure:

-

Cultivate the recombinant E. coli cells and harvest by centrifugation. Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., 10-50 g/L wet cell weight).

-

In a reaction vessel, add the cell suspension, PLP (e.g., 0.5 mM), and benzylamine (e.g., 20 mM).

-

Dissolve the β-keto ester substrate in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10-100 mM).

-

If an aldehyde reductase and formate dehydrogenase are included to remove the benzaldehyde by-product, add NAD(P)H and formate.

-

Incubate the reaction at an optimal temperature (e.g., 30-37°C) with shaking.

-

Monitor the reaction progress by analyzing samples for the consumption of the starting material and the formation of the β-amino acid product using HPLC.

-

Once the reaction reaches completion, separate the cells by centrifugation. The supernatant containing the product can then be subjected to downstream purification processes.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the workflows for biocatalyst development and experimental procedures.

dot

Caption: Workflow for engineering improved transaminases.

dot

Caption: General experimental workflow for biocatalytic reactions.

Conclusion

The biocatalytic retrosynthesis of Sitagliptin, particularly through the use of engineered transaminases, represents a landmark achievement in green chemistry and industrial biotechnology. These enzymatic methods not only provide a more sustainable and cost-effective manufacturing process but also deliver the final product with high purity and stereoselectivity. The continued development of novel enzymes and multi-enzyme cascades will further enhance the efficiency and applicability of biocatalysis in pharmaceutical manufacturing. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and implement these advanced synthetic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Genesis of Novel Antidiabetic Agents: An In-depth Technical Guide to the Early-Stage Development of Sitagliptin Analogues from Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage development of Sitagliptin analogues derived from the versatile chiral building block, phenylalanine. Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has revolutionized the treatment of type 2 diabetes mellitus. This document delves into the core scientific principles and methodologies that underpin the discovery and optimization of novel phenylalanine-based DPP-4 inhibitors, offering a roadmap for researchers in the field of antidiabetic drug development.

Introduction: The Role of DPP-4 Inhibition in Glycemic Control

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gastrointestinal tract in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.

Phenylalanine, with its inherent stereochemistry and aromatic side chain, has served as a valuable scaffold for the design of potent and selective DPP-4 inhibitors. The trifluorophenyl moiety of Sitagliptin, for instance, is a critical pharmacophoric element derived from a phenylalanine precursor. This guide will explore the synthetic strategies, structure-activity relationships (SAR), and key experimental protocols involved in the journey from phenylalanine to promising Sitagliptin analogues.

Synthetic Strategies for Phenylalanine-Based Sitagliptin Analogues

The synthesis of Sitagliptin analogues from phenylalanine derivatives involves a variety of chemical and enzymatic approaches. A key intermediate in many synthetic routes is a chiral β-amino acid derivative, which forms the backbone of the final molecule.

Chemoenzymatic Synthesis

Chemoenzymatic routes offer an elegant and efficient approach to the synthesis of chiral intermediates. These methods often utilize enzymes for stereoselective transformations, minimizing the need for complex chiral auxiliaries or resolution steps.

Experimental Protocol: Chemoenzymatic Synthesis of a Fluorinated D-Phenylalanine Derivative

This protocol describes a general chemo-enzymatic route starting from a trifluorophenyl-substituted aldehyde.

-

Reductive Amination: A trifluorophenyl-substituted aldehyde is subjected to a reductive amination reaction using an ammonia source and a suitable reducing agent in the presence of an engineered transaminase enzyme. The enzyme's high stereoselectivity yields the desired D-phenylalanine derivative with high enantiomeric excess.

-

Protection of the Amino Group: The amino group of the resulting D-phenylalanine derivative is protected, typically with a Boc (tert-butoxycarbonyl) group, to prevent side reactions in subsequent steps. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

-

Carboxyl Group Activation: The carboxylic acid moiety is then activated for coupling reactions. This can be achieved by converting it to an acid chloride, an active ester, or by using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

-

Coupling with the Triazolopiperazine Moiety: The activated and protected D-phenylalanine derivative is then coupled with the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine hydrochloride, a key heterocyclic component of Sitagliptin.

-

Deprotection: The final step involves the removal of the protecting group from the amino acid to yield the target Sitagliptin analogue.

Asymmetric Hydrogenation

Asymmetric hydrogenation is another powerful technique for establishing the desired stereochemistry in Sitagliptin analogues. This method typically involves the hydrogenation of a prochiral enamine precursor using a chiral rhodium-based catalyst.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Enamine

-

Synthesis of the Enamine Precursor: A β-ketoester derived from a trifluorophenylacetic acid is reacted with an ammonium source to form the corresponding enamine.

-

Asymmetric Hydrogenation: The enamine is then hydrogenated under high pressure using a chiral rhodium catalyst, such as one based on the Josiphos ligand family. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

-

Further Elaboration: The resulting chiral β-amino ester is then further processed, which may involve hydrolysis of the ester and subsequent coupling with the triazolopiperazine moiety as described in the chemoenzymatic route.

Structure-Activity Relationship (SAR) Studies

The development of potent and selective Sitagliptin analogues relies heavily on understanding the structure-activity relationships. SAR studies explore how modifications to the chemical structure of the molecule affect its biological activity.

The Phenylalanine Scaffold

The trifluorophenyl group of Sitagliptin is a key feature that interacts with the S1 pocket of the DPP-4 enzyme. Modifications to this aromatic ring can significantly impact potency and selectivity.

-

Substitution Pattern: The 2,4,5-trifluoro substitution pattern on the phenyl ring of Sitagliptin has been found to be optimal for binding.

-

Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to novel analogues with altered pharmacological profiles.

Benzyl-Substituted (S)-Phenylalanine Derivatives

Recent studies have explored the synthesis of novel benzyl-substituted (S)-phenylalanine derivatives as potent DPP-4 inhibitors. These compounds often exhibit superior potency compared to Sitagliptin.

Quantitative Data Summary

The following tables summarize the in vitro DPP-4 inhibitory activity of representative Sitagliptin analogues derived from phenylalanine.

Table 1: DPP-4 Inhibitory Activity of Benzyl-Substituted (S)-Phenylalanine Derivatives

| Compound | Substitution on Benzyl Ring | IC₅₀ (nM) for DPP-4 |

| Sitagliptin | (Reference) | 18 |

| Analogue 6g | 4-Fluoro | 3.79 |

| Analogue series | Various substitutions | 3.79 - 25.52 |

Table 2: Selectivity Profile of Analogue 6g

| Enzyme | IC₅₀ (nM) |

| DPP-4 | 3.79 |

| DPP-7 | > 10,000 |

| DPP-8 | > 10,000 |

| DPP-9 | > 10,000 |

Key Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the DPP-4 enzyme.

-

Reagents and Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Add a solution of the test compound at various concentrations to the wells of the microplate.

-

Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate solution to each well.

-

Monitor the fluorescence intensity over time using a plate reader (e.g., excitation at 360 nm, emission at 460 nm for AMC). The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Selectivity Profiling

To assess the selectivity of the synthesized analogues, their inhibitory activity is tested against other related dipeptidyl peptidases, such as DPP-7, DPP-8, and DPP-9. The assay protocol is similar to the DPP-4 inhibition assay, but with the respective enzymes and their specific substrates. High selectivity for DPP-4 over other DPPs is a critical requirement for a safe and effective drug candidate.

Visualizing Key Processes

DPP-4 Signaling Pathway

Caption: The DPP-4 signaling pathway and the mechanism of action of Sitagliptin analogues.

Experimental Workflow for Synthesis and Evaluation

Caption: A generalized experimental workflow for the development of Sitagliptin analogues.

Conclusion and Future Directions

The early-stage development of Sitagliptin analogues from phenylalanine has proven to be a fruitful area of research, yielding potent and selective DPP-4 inhibitors with significant therapeutic potential. The versatility of phenylalanine as a chiral starting material, coupled with advances in synthetic methodologies, continues to drive the discovery of novel antidiabetic agents. Future research will likely focus on the development of analogues with improved pharmacokinetic profiles, enhanced selectivity, and the potential for combination therapies. The in-depth understanding of the SAR and the application of robust experimental protocols, as outlined in this guide, will be instrumental in the successful development of the next generation of DPP-4 inhibitors for the management of type 2 diabetes.

References

- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 2. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sitagliptin: Mechanism of Action and Structural Origins

This document provides an in-depth technical overview of Sitagliptin, a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM). It is intended for researchers, scientists, and professionals in the field of drug development, detailing the drug's mechanism of action, the key milestones in its structural development, comprehensive pharmacological data, and the experimental protocols used for its characterization.

Mechanism of Action

Sitagliptin exerts its therapeutic effect by enhancing the body's endogenous incretin system. The core of its mechanism is the competitive and reversible inhibition of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1]

The Incretin System and DPP-4

In response to food intake, endocrine cells in the intestine release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These hormones are crucial for glucose homeostasis and act via several mechanisms:

-

Stimulation of Insulin Secretion: GLP-1 and GIP potentiate glucose-dependent insulin synthesis and release from pancreatic β-cells.[2]

-

Suppression of Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[2]

The physiological actions of GLP-1 and GIP are short-lived, as they are rapidly inactivated by the DPP-4 enzyme, which cleaves their N-terminal dipeptides.[3][4] DPP-4 is a serine exopeptidase widely distributed throughout the body.[3]

Sitagliptin's Role in DPP-4 Inhibition

Sitagliptin functions as a potent, selective, and competitive inhibitor of DPP-4.[1][5] By binding to the active site of DPP-4, it prevents the degradation of GLP-1 and GIP.[6][7][8] This action increases the circulating concentrations of active incretin hormones, thereby prolonging their glucoregulatory effects.[2] The key outcomes of this prolonged incretin activity are:

-

An increase in insulin release from β-cells in the presence of elevated glucose levels.[5]

-

A decrease in glucagon secretion from α-cells, leading to reduced glucose output from the liver.[5]

This glucose-dependent mechanism of action is a hallmark of Sitagliptin, contributing to its low risk of hypoglycemia when used as monotherapy.[6][7]

Structural Origins and Development

The development of Sitagliptin by Merck & Co. was a landmark in medicinal chemistry, driven by the need for a highly selective DPP-4 inhibitor to avoid off-target toxicities.[9]

-

Initial Leads and Toxicity Concerns: The program began with lead compounds like isoleucyl thiazolidide. However, these early leads were discontinued due to significant toxicity observed in preclinical animal studies.[9][10]

-

The Selectivity Hypothesis: Researchers hypothesized that the toxicity was caused by the inhibition of related proteases, specifically DPP-8 and DPP-9.[9][10] This hypothesis was later confirmed when a selective dual DPP-8/9 inhibitor replicated the toxic effects, while a selective DPP-4 inhibitor did not.[9]

-

Shift to Selective Inhibition: This crucial finding shifted the focus of drug discovery efforts toward identifying a compound with high selectivity for DPP-4 over DPP-8 and DPP-9.[9]

-

Discovery of the β-Amino Acid Scaffold: Through screening and structure-activity relationship (SAR) studies, a highly selective β-amino acid piperazine series was identified.[9][10] The β-amino acid structure was a key departure from the α-amino acid leads and provided a foundation for improved selectivity.

-

Optimization for Pharmacokinetics: While potent, the initial piperazine series suffered from extensive in vivo metabolism. To enhance stability and improve pharmacokinetic properties, a series of bicyclic derivatives were synthesized. This led to the creation of a triazolopiperazine series, which exhibited excellent preclinical pharmacokinetics.[9]

-

Identification of Sitagliptin: Further optimization of this triazolopiperazine series, incorporating a trifluorophenyl group to interact with the S1 hydrophobic pocket of the DPP-4 active site, culminated in the discovery of Sitagliptin (formerly MK-0431).[5][9][11] Sitagliptin was approved by the FDA in 2006.[1][8]

Quantitative Pharmacological Data

Sitagliptin's efficacy is defined by its high potency against DPP-4 and its remarkable selectivity against other proteases.

Table 1: Potency of Sitagliptin against DPP-4

| Parameter | Value (nM) | Species | Reference |

| IC₅₀ | 18 | Human | [12][13] |

| IC₅₀ | 16.8 | Human | [14] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of drug required to inhibit 50% of the enzyme's activity in vitro.

Table 2: Selectivity Profile of Sitagliptin

| Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Selectivity Fold (vs. DPP-4 IC₅₀ of 18 nM) | Reference |

| DPP-4 | 18 | - | 1 | [13] |

| DPP-8 | 48,000 | 33,780 | > 2,600-fold | [14][15] |

| DPP-9 | > 100,000 | 55,142 | > 5,500-fold | [14][16] |

Kᵢ (Inhibition constant) is the dissociation constant of the enzyme-inhibitor complex, representing the affinity of the inhibitor for the enzyme. The high selectivity for DPP-4 over DPP-8 and DPP-9 is a critical safety feature of Sitagliptin, minimizing the risk of mechanism-based toxicities seen with less selective inhibitors.[2][10]

Table 3: Key Pharmacokinetic Properties

| Parameter | Value | Reference |

| Oral Bioavailability | ~87% | [13][17] |

| Plasma Protein Binding | ~38% | [17] |

| Apparent Terminal Half-life | 10 - 12 hours | [13] |

| Primary Route of Excretion | Renal (unchanged drug) | [13][18] |

Key Experimental Protocols

The characterization of Sitagliptin's pharmacological profile relies on standardized in vitro and in vivo assays.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the IC₅₀ of an inhibitor against DPP-4.

Objective: To measure the concentration-dependent inhibition of recombinant human DPP-4 by Sitagliptin.

Materials:

-

Recombinant Human DPP-4 Enzyme

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[19]

-

DPP-4 Substrate: H-Gly-Pro-AMC (aminomethylcoumarin)[19][20]

-

Sitagliptin (dissolved in a suitable solvent like DMSO or water)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[19][21]

Methodology:

-

Reagent Preparation: Dilute the DPP-4 enzyme and the H-Gly-Pro-AMC substrate to their final working concentrations in the assay buffer. Prepare a serial dilution of Sitagliptin.

-

Assay Setup: To appropriate wells of the 96-well plate, add:

-

100% Activity Control: Assay buffer, DPP-4 enzyme, and solvent (without inhibitor).

-

Inhibitor Wells: Assay buffer, DPP-4 enzyme, and the Sitagliptin serial dilutions.

-

Background Wells: Assay buffer, solvent, and substrate (no enzyme).

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate solution to all wells.

-

Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[21]

-

Measurement: Read the fluorescence intensity on a plate reader. The cleavage of the AMC group from the substrate by active DPP-4 results in a fluorescent signal.

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other readings.

-

Calculate the percent inhibition for each Sitagliptin concentration relative to the 100% activity control.

-

Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol assesses the effect of Sitagliptin on glucose disposal in an animal model of insulin resistance or in human subjects.

Objective: To evaluate the efficacy of Sitagliptin in improving glucose tolerance following an oral glucose challenge.

Subjects:

-

Animal Model: e.g., C57BL/6J mice on a high-fat diet, Zucker fatty rats, or SHROB rats.[22][23]

-

Human Subjects: Patients with T2DM or healthy volunteers.[24]

Methodology:

-

Fasting: Subjects are fasted overnight (e.g., 6-12 hours) but allowed access to water.

-

Baseline Blood Sample: A baseline blood sample (t=0 min) is collected (e.g., from the tail vein in rodents or via an intravenous catheter in humans) to measure fasting glucose and insulin levels.

-

Drug Administration: Sitagliptin (e.g., 10-30 mg/kg in rodents, 100 mg in humans) or a vehicle/placebo control is administered orally (p.o.).[22][24]

-

Resting Period: A waiting period (e.g., 60-120 minutes) allows for drug absorption.[24]

-

Glucose Challenge: A concentrated glucose solution is administered orally (e.g., 2-6 g/kg in rodents, 75 g in humans).[22][24] This is considered time t=0 for the glucose tolerance test itself.

-

Serial Blood Sampling: Blood samples are collected at multiple time points post-glucose administration (e.g., 15, 30, 60, 90, 120, and 180 minutes).[24]

-

Biochemical Analysis: Plasma from each sample is analyzed for glucose and insulin concentrations.

-

Data Analysis:

-

Plot mean plasma glucose and insulin concentrations versus time for both the Sitagliptin-treated and control groups.

-

Calculate the Area Under the Curve (AUC) for both glucose and insulin. A significant reduction in the glucose AUC in the Sitagliptin group compared to the control group indicates improved glucose tolerance.[24]

-

References

- 1. Sitagliptin - Wikipedia [en.wikipedia.org]

- 2. globalrph.com [globalrph.com]

- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. droracle.ai [droracle.ai]

- 7. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 8. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 9. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijrti.org [ijrti.org]

- 11. Crystal structure of sitagliptin dihydrogen phosphate monohydrate, C16H16F6N5O(H2PO4)(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

- 12. Dipeptidyl peptidase IV Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Dipeptidyl peptidase VIII Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 16. Dipeptidyl peptidase IX Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 17. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. content.abcam.com [content.abcam.com]

- 22. Sitagliptin lowers glucagon and improves glucose tolerance in prediabetic obese SHROB rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sygnaturediscovery.com [sygnaturediscovery.com]

- 24. Acute pharmacodynamic responses to sitagliptin: Drug-induced increase in early insulin secretion in oral glucose tolerance test - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the pharmacokinetics of Sitagliptin's chiral precursors

An In-Depth Technical Guide to the Pharmacokinetics of Sitagliptin's Chiral Precursors

Disclaimer: While this guide provides a comprehensive overview of the pharmacokinetics of Sitagliptin's enantiomers, extensive searches of publicly available scientific literature and databases did not yield pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for the chiral precursors used in its synthesis. This information is likely proprietary to the manufacturers. The following guide is therefore focused on the stereoselective pharmacokinetics of Sitagliptin itself, based on available preclinical and clinical data.

Introduction to Sitagliptin and Chirality

Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, prescribed for the management of type 2 diabetes mellitus. The molecule possesses a single chiral center, leading to two enantiomers: (R)-Sitagliptin and (S)-Sitagliptin. The pharmacological activity resides in the (R)-enantiomer, which is the marketed drug. Understanding the differential pharmacokinetics of these enantiomers is crucial for drug development, as stereoselectivity in ADME processes can significantly impact efficacy and safety. This technical guide provides an in-depth exploration of the pharmacokinetics of Sitagliptin's enantiomers, including detailed experimental protocols and an examination of relevant signaling pathways.

Pharmacokinetic Profiles of Sitagliptin Enantiomers

Sitagliptin is primarily eliminated unchanged in the urine, with metabolism being a minor pathway.[1] Studies in rats have indicated that the pharmacokinetics of Sitagliptin are stereoselective, with notable differences observed between the (R) and (S) enantiomers.[2][3][4]

Absorption: (R)-Sitagliptin is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) occurring within 1 to 4 hours in healthy subjects.[1][5] The absolute bioavailability of (R)-Sitagliptin is high, at approximately 87%.[1][6]

Distribution: The mean volume of distribution for (R)-Sitagliptin at steady state is approximately 198 liters, indicating extensive tissue distribution.[1] The plasma protein binding is relatively low at about 38%.[1][6]

Metabolism: Metabolism is a minor elimination pathway for Sitagliptin, with only about 16% of an administered dose being excreted as metabolites.[1][7] The primary enzymes involved in its limited metabolism are cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2C8.[6][7] Six metabolites have been detected at trace levels, none of which are expected to contribute to the DPP-4 inhibitory activity.[1] These metabolites are formed through N-sulfation, N-carbamoyl glucuronidation, hydroxylation, and oxidative desaturation of the piperazine ring followed by cyclization.[7][8] In human plasma, after administration of the active (R)-enantiomer, the concentration of the (S)-enantiomer has been found to be below the limit of quantitation, suggesting that chiral inversion is negligible and/or the (S)-enantiomer, if formed, is cleared extremely rapidly.[1]

Excretion: The primary route of elimination for (R)-Sitagliptin is renal excretion, with approximately 79-87% of the dose excreted unchanged in the urine.[1][6][7] This process involves active tubular secretion.[1] A smaller portion of the dose is eliminated in the feces.[6] The terminal half-life of (R)-Sitagliptin is approximately 12.4 hours.[1][6]

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for Sitagliptin.

Table 1: Pharmacokinetic Parameters of (R)-Sitagliptin in Male Sprague-Dawley Rats

| Parameter | Value | Reference |

| Plasma Clearance (CLp) | ~40 - 48 mL/min/kg | [8][9] |

| Volume of Distribution (Vd) | ~7 - 9 L/kg | [8] |

| Half-life (t1/2) | ~2 hours | [8] |

| Oral Bioavailability (at 2 mg/kg) | 59% (male) - 82% (female) | [9] |

Table 2: Comparative Pharmacokinetic Data for Sitagliptin Enantiomers

| Enantiomer | Parameter | Finding | Reference |

| (R)-Sitagliptin | Cmax, AUC, t1/2 | Well-characterized (see Table 1 for rat data) | [8][9] |

| (S)-Sitagliptin | Cmax, AUC, t1/2 | Specific quantitative data in preclinical models are not publicly available. Studies in rats suggest a different pharmacokinetic profile from the (R)-enantiomer, indicating stereoselectivity. | [2][3][4] |

| (S)-Sitagliptin | Plasma Concentration (in humans after (R)-Sitagliptin administration) | Below the limit of quantitation (1.23 nM) | [1] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical procedure for evaluating the pharmacokinetics of Sitagliptin enantiomers in rats following oral administration of a racemic mixture.

1. Animals and Housing:

-

Use male Sprague-Dawley rats (200-250g).

-

House animals individually in cages under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity).

-

Provide access to standard chow and water ad libitum.

-

For studies requiring cannulation, allow at least a 2-day recovery period after surgery.[10]

2. Dosing:

-

Prepare a formulation of racemic Sitagliptin in a suitable vehicle (e.g., 0.5% aqueous methylcellulose).[9]

-

Administer a single oral dose (e.g., 2.5 mg/kg) via oral gavage.[4]

3. Blood Sampling:

-

Collect serial blood samples (approximately 150-250 µL) at predetermined time points. A typical schedule would be pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[11][12]

-

Blood can be collected via a cannulated jugular vein for conscious, freely moving animals to minimize stress.[10] Alternatively, sampling from the subclavian vein can be used.[11]

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA). Gently invert the tubes 8-10 times to ensure proper mixing.[13]

4. Plasma Preparation:

-

Centrifuge the blood samples as soon as possible at 1,000-2,000 x g for 10 minutes.[13]

-

Carefully pipette the supernatant (plasma) into clean, labeled microtubes.

-

Store the plasma samples at -20°C or lower until analysis.[13]

5. Data Analysis:

-

Analyze plasma samples for the concentration of each enantiomer using a validated chiral HPLC method (see Protocol 4.2).

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) for each enantiomer using non-compartmental analysis software.

Caption: Workflow for a typical preclinical pharmacokinetic study in rats.

Bioanalytical Method for Enantioselective Quantification

This protocol outlines a chiral High-Performance Liquid Chromatography (HPLC) method for separating and quantifying (R)- and (S)-Sitagliptin in rat plasma.

1. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add an internal standard.

-

Add 400 µL of cold acetonitrile to precipitate plasma proteins.[12]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

-

Column: A chiral stationary phase is required. Examples include Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm) or a Phenomenex Lux cellulose-1 column.[2][4]

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier. An example is a 60:35:5 (v/v/v) blend of 10 mM ammonium acetate buffer (pH 4.0), methanol, and 0.1% formic acid in water.[2][3]

-

Flow Rate: Typically 0.8 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength of approximately 265-267 nm. For higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) can be used.

3. Validation:

-

Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Caption: Workflow for preparing plasma samples for chiral HPLC analysis.

In Vitro Metabolism Study with Rat Liver Microsomes

This protocol is for assessing the metabolic stability of Sitagliptin enantiomers using rat liver microsomes.

1. Reagents and Materials:

-

Rat liver microsomes (RLM)

-

Sitagliptin enantiomers (or racemic mixture)

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Incubator/water bath set to 37°C

2. Incubation Procedure:

-

Prepare an incubation mixture in a microcentrifuge tube containing:

-

Phosphate buffer

-

Rat liver microsomes (e.g., final concentration of 0.5 mg/mL)[14]

-

Sitagliptin (e.g., final concentration of 1 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction in each aliquot by adding an equal volume of cold acetonitrile containing an internal standard.

3. Sample Analysis:

-

Centrifuge the terminated samples to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent drug (Sitagliptin enantiomer) over time using a validated LC-MS/MS method.

4. Data Calculation:

-

Plot the natural logarithm of the percentage of the parent drug remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as 0.693/k.

Signaling Pathways

Primary Mechanism: DPP-4 Inhibition

Sitagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This prevents the degradation of incretin hormones, GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

Caption: Sitagliptin inhibits DPP-4, increasing active incretin levels.

Modulation of TGF-β1/Smad Signaling

In the context of diabetic nephropathy, Sitagliptin has been shown to ameliorate renal fibrosis by rebalancing the TGF-β1/Smad signaling pathway. It inhibits the pro-fibrotic signaling cascade.

Caption: Sitagliptin inhibits the pro-fibrotic TGF-β1/Smad pathway.

SIRT6-Dependent Anti-Inflammatory Pathway

Sitagliptin has demonstrated protective effects against vascular inflammation, partly through the upregulation of Sirtuin 6 (SIRT6), which in turn suppresses the expression of pro-inflammatory mediators.

Caption: Sitagliptin upregulates SIRT6 to reduce vascular inflammation.

Significance and Implications for Drug Development

The study of stereoselective pharmacokinetics is a critical component of modern drug development. For a chiral drug like Sitagliptin, where the therapeutic activity is confined to one enantiomer, understanding the ADME profile of both the active (eutomer) and inactive (distomer) enantiomers is essential.

-

Efficacy and Safety: Differences in absorption, distribution, metabolism, and excretion can lead to different plasma and tissue concentrations of the enantiomers. A distomer that is cleared more slowly than the eutomer could accumulate and potentially cause off-target effects or toxicity. The data suggesting very low to non-quantifiable levels of (S)-Sitagliptin in plasma after administration of (R)-Sitagliptin is a favorable safety profile.[1]

-

Regulatory Requirements: Regulatory agencies such as the FDA require that the choice to develop a racemate over a single enantiomer be justified. Preclinical and clinical pharmacokinetic studies must employ enantioselective bioanalytical methods unless it is proven that no pharmacokinetic differences exist between the enantiomers.

-

Process Chemistry: The lack of significant chiral inversion in vivo underscores the importance of robust, stereoselective synthetic processes to produce the pure (R)-enantiomer, minimizing the (S)-enantiomer as a process-related impurity.

Conclusion

This technical guide has detailed the stereoselective pharmacokinetic profile of Sitagliptin, highlighting the differences in the disposition of its (R) and (S) enantiomers. While the active (R)-enantiomer's pharmacokinetics are well-documented, quantitative preclinical data for the (S)-enantiomer are sparse in public literature, though evidence points to a distinct and rapid clearance. A significant information gap exists regarding the pharmacokinetic properties of the chiral precursors of Sitagliptin. The provided experimental protocols offer a framework for conducting preclinical studies to further investigate these properties. The elucidation of Sitagliptin's influence on signaling pathways beyond DPP-4, such as TGF-β1/Smad and SIRT6, opens new avenues for understanding its full therapeutic potential. For drug development professionals, this guide emphasizes the necessity of a thorough, stereoselective evaluation of chiral drug candidates to ensure optimal safety and efficacy.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. In vitro study and pharmacokinetic evaluation of sitagliptin phosphate enantiomers in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijrti.org [ijrti.org]

- 10. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]

- 12. currentseparations.com [currentseparations.com]

- 13. idexxbioanalytics.com [idexxbioanalytics.com]

- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Sitagliptin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, utilizing a phenylalanine-derived precursor. The synthesis focuses on the construction of the key chiral β-amino acid moiety and its subsequent coupling to the triazolopiperazine core.

Introduction

Sitagliptin is a widely prescribed oral medication for the management of type 2 diabetes.[1] A critical feature of its molecular architecture is the chiral β-amino acid derivative, (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. The stereochemistry at this position is crucial for its inhibitory activity against the DPP-4 enzyme. Consequently, numerous asymmetric syntheses have been developed to produce the desired (R)-enantiomer with high purity.

This protocol outlines a chemo-enzymatic approach to generate a key chiral intermediate derived from phenylalanine, followed by its conversion to Sitagliptin. This method highlights the synergy of biocatalysis and traditional organic synthesis to achieve high efficiency and enantioselectivity.

Overall Synthetic Strategy

The synthesis begins with the creation of a chiral β-amino acid precursor, which is then coupled with the heterocyclic component of Sitagliptin. The final step involves the deprotection of the amine to yield the active pharmaceutical ingredient.

Logical Workflow of Sitagliptin Synthesis

Caption: Overall workflow for the asymmetric synthesis of Sitagliptin.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Sitagliptin, based on reported literature values.

Table 1: Synthesis of the Key Chiral Intermediate

| Step | Starting Material | Product | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric aza-Michael/Hemiacetal Reaction | (E)-4-(2,4,5-trifluorophenyl)but-2-enal | Chiral Hemiacetal Intermediate | Organocatalyst | DCM | ~85-90 | >99 |

| Conversion to β-amino acid | Chiral Hemiacetal Intermediate | (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid | Various | - | High | Maintained |

Table 2: Coupling and Deprotection to Yield Sitagliptin

| Step | Starting Materials | Product | Coupling Agents | Solvent | Yield (%) |

| Peptide Coupling | (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine | Boc-Protected Sitagliptin | EDCI, HOBt | DCM | 91 |

| Deprotection | Boc-Protected Sitagliptin | Sitagliptin Phosphate | H₃PO₄, HCl | IPA/H₂O | 78 |

Experimental Protocols

The following are detailed methodologies for the key experiments in the asymmetric synthesis of Sitagliptin.

Protocol 1: Synthesis of the Phenylalanine-Derived Chiral Precursor

This protocol focuses on an organocatalyzed asymmetric synthesis to establish the chiral center of the β-amino acid.

Step 1a: Synthesis of (E)-4-(2,4,5-trifluorophenyl)but-2-enal

This intermediate can be prepared from 2,4,5-trifluorobenzaldehyde through methods such as an aldol condensation with acetaldehyde followed by dehydration.

Step 1b: Asymmetric Synthesis of the Chiral Hemiacetal Intermediate

-

Dissolve (E)-4-(2,4,5-trifluorophenyl)but-2-enal (1.0 mmol) in dichloromethane (5 mL) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -20 °C.

-

Add N-Boc-hydroxylamine (1.2 mmol), followed by an organocatalyst such as (S)-diphenylprolinol TMS ether (0.1 mmol) and p-nitrobenzoic acid (0.1 mmol).[2]

-

Stir the reaction mixture at -20 °C for 15 hours, monitoring the reaction by TLC.[2]

-

Upon completion, dilute the mixture with dichloromethane (20 mL).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (5 mL) and brine (5 mL).[2]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the chiral hemiacetal.

Step 1c: Conversion to (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid

The chiral hemiacetal is then converted to the target β-amino acid through a series of standard transformations including reduction and hydrolysis.

Protocol 2: Synthesis of Sitagliptin via Peptide Coupling and Deprotection

Step 2a: Coupling of the Chiral Precursor with the Triazole Moiety

-

To a solution of (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid (3.0 mmol) in dichloromethane (10 mL), add EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (3.6 mmol) and HOBt (1-hydroxybenzotriazole) (3.6 mmol).[2]

-

Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine hydrochloride (3.0 mmol) and DIPEA (N,N-diisopropylethylamine) (3.0 mmol) to the mixture.[2]

-

Stir the reaction mixture at room temperature for 12 hours.[2]

-

After completion, add water (10 mL) and ethyl acetate (20 mL).

-

Separate the organic phase and wash sequentially with saturated aqueous NaHCO₃ solution (5 mL), 1N aqueous HCl solution (5 mL), and brine (5 mL).[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain Boc-protected Sitagliptin. This intermediate can be used in the next step with or without further purification.

Experimental Workflow for Sitagliptin Synthesis from the Precursor

Caption: Step-by-step workflow for the conversion of the chiral precursor to Sitagliptin.

Step 2b: Deprotection and Salt Formation

-

Dissolve the crude Boc-protected Sitagliptin (e.g., 0.0039 moles) in isopropanol (20 mL).[3]

-

Add concentrated HCl (5.7 mL) at room temperature.[3]

-

Heat the reaction mixture to 50-55 °C and maintain for 5 hours.[3]

-

After the reaction is complete, cool the mixture and basify with a suitable base (e.g., NaOH solution).

-

Extract the Sitagliptin free base with ethyl acetate (2 x 20 mL).[3]

-

Dry the combined organic extracts and concentrate to yield Sitagliptin base.

-

For the formation of the phosphate salt, dissolve the base in a mixture of isopropanol and water.

-

Add a stoichiometric amount of phosphoric acid and heat to effect dissolution.

-

Cool the solution to crystallize the Sitagliptin phosphate monohydrate.

-

Filter the solid, wash with a cold solvent, and dry under vacuum.

Conclusion

The described protocols provide a detailed guide for the asymmetric synthesis of Sitagliptin using a phenylalanine-derived precursor. The chemo-enzymatic approach for generating the chiral β-amino acid, followed by a robust peptide coupling and deprotection sequence, represents an efficient and highly stereoselective route to this important pharmaceutical agent. These methods are suitable for laboratory-scale synthesis and provide a foundation for process development and scale-up.

References

- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2013114173A1 - A novel process for the preparation of sitagliptin - Google Patents [patents.google.com]

Transaminase-catalyzed synthesis of Sitagliptin from a ketone precursor

Introduction

Sitagliptin, the active ingredient in the anti-diabetic drug Januvia®, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. The asymmetric synthesis of its chiral amine structure is a critical step in its manufacturing. Biocatalysis, specifically the use of transaminases (TAs), has emerged as a highly efficient and green alternative to traditional chemical synthesis routes.[1][2] This application note details the synthesis of Sitagliptin from a prochiral ketone precursor using a transaminase-catalyzed reaction, offering high enantioselectivity and conversion under mild conditions.[1] This method avoids the use of heavy metal catalysts and high-pressure hydrogenation, aligning with the principles of green chemistry.[2][3]

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[1] For the synthesis of Sitagliptin, an (R)-selective transaminase is utilized to convert the pro-Sitagliptin ketone into the desired (R)-enantiomer with high fidelity.[2] Engineered transaminases, such as mutants of the enzyme from Arthrobacter sp. (ATA-117), have been developed to exhibit high activity and stability under process conditions.[4][5]

Reaction Principle

The core of this biocatalytic process is the asymmetric amination of the pro-Sitagliptin ketone. The transaminase enzyme facilitates the stereoselective transfer of an amino group from an amine donor, typically isopropylamine (IPA), to the ketone substrate. The reaction equilibrium can be shifted towards the product side by using a high concentration of the amine donor.

Materials and Reagents

-

Enzyme: (R)-selective transaminase (e.g., ATA-117 mutant or similar)

-

Substrate: (2Z)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1][2][4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one (pro-Sitagliptin ketone)

-

Amine Donor: Isopropylamine (IPA)

-

Cofactor: Pyridoxal-5'-phosphate (PLP)

-

Buffer: Triethanolamine (TEOA) buffer, Tris-HCl buffer, or similar, pH adjusted to the enzyme's optimum (typically pH 8.0-9.0)

-

Solvent: Dimethyl sulfoxide (DMSO) or methanol for substrate dissolution

-

Quenching Solution: e.g., acidic solution to stop the reaction

-

Analytical Standards: Sitagliptin and pro-Sitagliptin ketone for HPLC analysis

Experimental Protocols

I. General Protocol for Batch Synthesis of Sitagliptin

This protocol describes a typical batch reaction for the synthesis of Sitagliptin using a soluble transaminase.

-

Enzyme Preparation: Dissolve the lyophilized transaminase enzyme in the chosen buffer (e.g., 100 mM TEOA buffer, pH 9.0) to a final concentration of 5-10 mg/mL.

-

Reaction Mixture Preparation:

-

In a temperature-controlled reaction vessel, combine the buffer, isopropylamine (e.g., 1 M final concentration), and PLP (e.g., 1 mM final concentration).

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 40-45 °C) with gentle agitation.

-

-

Substrate Addition:

-

Dissolve the pro-Sitagliptin ketone in a minimal amount of a suitable organic solvent like DMSO or methanol (e.g., to a stock concentration of 200 g/L).

-

Add the substrate solution to the reaction mixture to achieve the desired final substrate concentration (e.g., 50-200 g/L).

-

-

Initiation of Reaction: Add the prepared enzyme solution to the reaction mixture to initiate the transamination reaction.

-

Reaction Monitoring:

-

Maintain the reaction at the set temperature and pH with continuous agitation.

-

Periodically withdraw samples to monitor the conversion of the ketone and the formation of Sitagliptin by HPLC analysis.

-

-

Reaction Termination and Work-up:

-

Once the reaction has reached the desired conversion (typically >95%), terminate the reaction by adding a quenching solution (e.g., by lowering the pH).

-

The product, Sitagliptin, can be isolated and purified using standard downstream processing techniques such as extraction and crystallization.

-

II. Protocol for Synthesis using Immobilized Transaminase

The use of an immobilized transaminase offers advantages in terms of enzyme stability and reusability.[1]

-

Immobilized Enzyme Preparation: Prepare or procure the transaminase immobilized on a suitable support (e.g., epoxy-functionalized methacrylic resin).[1]

-

Reaction Setup:

-

In a reaction vessel, add the immobilized enzyme to the buffer solution containing the amine donor and PLP.

-

Pre-incubate the slurry at the reaction temperature (e.g., 40 °C) with stirring.

-

-

Substrate Addition and Reaction:

-

Add the dissolved pro-Sitagliptin ketone to the reaction mixture.

-

Maintain the reaction under controlled temperature and agitation.

-

-

Product Recovery and Enzyme Recycling:

-

After the reaction is complete, the immobilized enzyme can be easily separated from the reaction mixture by filtration or centrifugation.

-

The supernatant containing the product can be processed for purification.

-

The recovered immobilized enzyme can be washed and reused for subsequent batches.

-

Data Presentation

The following tables summarize typical quantitative data for the transaminase-catalyzed synthesis of Sitagliptin under various conditions.

Table 1: Performance of Soluble and Immobilized Transaminase in Sitagliptin Synthesis [1]

| Enzyme Formulation | Substrate Concentration (g/L) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Soluble Transaminase | 50 | 24 | 95 | >99 |

| Immobilized Transaminase | 50 | 24 | 99 | >99 |

Table 2: Effect of Reaction Parameters on Sitagliptin Synthesis [5][6]

| Parameter | Condition 1 | Condition 2 | Outcome |

| Substrate Loading | 100 g/L | 200 g/L | Higher loading can be achieved with engineered enzymes, maintaining high conversion and ee. |

| Co-solvent | 25% DMSO | 50% DMSO | Increased DMSO can improve substrate solubility but may affect enzyme stability. |

| pH | 8.0 | 9.0 | Optimal pH is enzyme-dependent; typically in the slightly alkaline range. |

| Temperature (°C) | 37 | 45 | Higher temperatures can increase reaction rate but may decrease enzyme stability over time. |

Visualizations

Reaction Pathway

Caption: Transaminase-catalyzed conversion of pro-Sitagliptin ketone to Sitagliptin.

Experimental Workflow

Caption: General workflow for the biocatalytic synthesis of Sitagliptin.

Conclusion

The transaminase-catalyzed synthesis of Sitagliptin from its ketone precursor represents a robust and environmentally friendly manufacturing process. The use of engineered and immobilized enzymes has further enhanced the efficiency and economic viability of this biocatalytic route.[1][2] The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to implement this advanced synthesis strategy. This approach not only yields a product with high enantiomeric purity but also aligns with the growing demand for sustainable practices in the pharmaceutical industry.[3]

References

- 1. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Chiral Resolution of Sitagliptin Using N-Acetyl-D-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chiral resolution of racemic Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, utilizing the chiral resolving agent N-acetyl-D-phenylalanine. The synthesis of the biologically active (R)-enantiomer of Sitagliptin is crucial for its therapeutic efficacy in the management of type 2 diabetes mellitus. This application note outlines a diastereomeric crystallization method, offering a practical and efficient approach to obtaining enantiomerically pure Sitagliptin. The protocol is based on established methodologies and includes quantitative data to guide researchers in achieving high chiral purity.

Introduction

Sitagliptin is a widely prescribed oral hypoglycemic agent that functions by inhibiting the DPP-4 enzyme, thereby increasing the levels of active incretin hormones and improving glycemic control. The therapeutic activity of Sitagliptin resides exclusively in its (R)-enantiomer. Consequently, the development of robust and scalable methods to produce enantiomerically pure (R)-Sitagliptin is of significant interest in pharmaceutical manufacturing.

Chiral resolution via diastereomeric crystallization remains a widely used and effective technique for separating enantiomers. This method involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomeric salts can be separated by crystallization. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure compound. This application note focuses on the use of N-acetyl-D-phenylalanine as a cost-effective and efficient resolving agent for racemic Sitagliptin.

Principle of Chiral Resolution

The chiral resolution of racemic Sitagliptin with N-acetyl-D-phenylalanine is based on the formation of diastereomeric salts. The racemic Sitagliptin base, containing both (R)- and (S)-enantiomers, is reacted with the chiral resolving agent, N-acetyl-D-phenylalanine. This reaction results in the formation of two diastereomeric salts: ((R)-Sitagliptin)-((D)-N-acetyl-phenylalanine) and ((S)-Sitagliptin)-((D)-N-acetyl-phenylalanine). These diastereomers exhibit different solubilities in a given solvent system, allowing for the selective crystallization of one diastereomer, which can then be isolated by filtration. The desired (R)-Sitagliptin is subsequently liberated from the purified diastereomeric salt.

Experimental Protocol

This protocol is adapted from established procedures for the chiral resolution of Sitagliptin.

3.1. Materials and Reagents

-

Racemic Sitagliptin base

-

N-acetyl-D-phenylalanine

-

Methanol (reagent grade)

-

Sodium Hydroxide (NaOH) solution (e.g., 1N)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Deionized water

-

Standard laboratory glassware and equipment (reflux condenser, filtration apparatus, etc.)

-

Analytical instrumentation for chiral purity determination (e.g., Chiral HPLC)

3.2. Procedure: Diastereomeric Salt Formation and Crystallization

-

In a round-bottom flask equipped with a reflux condenser, dissolve racemic Sitagliptin base in methanol.

-

Add an equimolar amount of N-acetyl-D-phenylalanine to the solution.

-

Heat the mixture to reflux for approximately 30 minutes to ensure complete salt formation and dissolution.

-

Allow the solution to cool gradually to ambient temperature.

-

Maintain the mixture at ambient temperature for about 15 hours to facilitate the crystallization of the desired diastereomeric salt.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the collected crystals with a small amount of cold methanol to remove impurities.

-

Dry the purified diastereomeric salt under vacuum.

3.3. Procedure: Liberation of (R)-Sitagliptin

-

Suspend the dried diastereomeric salt in a biphasic system of a suitable organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1N NaOH).

-

Stir the mixture until the salt completely dissolves and the layers are well-separated. The N-acetyl-D-phenylalanine will be extracted into the aqueous layer as its sodium salt, while the (R)-Sitagliptin free base will remain in the organic layer.

-

Separate the organic layer.

-

Wash the organic layer with deionized water to remove any residual base.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the enantiomerically enriched (R)-Sitagliptin.

3.4. Analysis